molecular formula C7H8BNO2 B595747 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1285533-08-5

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B595747
CAS No.: 1285533-08-5
M. Wt: 148.956
InChI Key: CHJIWOQDMNIQCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 4-aminophenol with boric acid or boronic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the oxaborole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets, such as enzymes. For instance, as a PDE4 inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and reducing the production of pro-inflammatory cytokines. This action helps in the treatment of inflammatory skin conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form reversible covalent bonds with nucleophiles makes it a valuable scaffold for drug development and other scientific research .

Biological Activity

4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the benzoxaborole class, which has garnered attention for its diverse biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant case studies.

Primary Target : The compound primarily targets phosphodiesterase-4 (PDE-4) .

Mode of Action : It acts as a potent inhibitor of PDE-4, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP has significant implications for various cellular processes, particularly in inflammatory responses.

Biochemical Pathways : By inhibiting PDE-4, this compound reduces the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways that are critical in diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

The compound exhibits a range of biochemical interactions:

  • Enzyme Interactions : It interacts with various enzymes and proteins, influencing several metabolic pathways.
  • Cellular Effects : Studies have shown that it affects various cell types, including immune cells, by altering cytokine production and promoting anti-inflammatory effects .

Pharmacokinetics

This compound is known to penetrate biological membranes effectively, including skin penetration. Its pharmacokinetic profile suggests suitable absorption and distribution characteristics for therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating conditions linked to inflammation and infectious diseases:

Case Study 1: Inhibition of Inflammatory Responses

In vitro studies demonstrated that this compound significantly inhibited the transcription of interleukins involved in inflammatory responses. This was evidenced by reduced levels of IL-6 and IL-8 in treated cell cultures compared to controls .

Case Study 2: Antimicrobial Activity

Research into the benzoxaborole class has indicated that structural modifications can enhance antimicrobial activity. For instance, derivatives of this compound have shown efficacy against Leishmania species in preclinical models, with significant reductions in parasite burden observed in hamster models .

CompoundEC50 (L. donovani)EC50 (L. infantum)Reference
DNDI-61481.4 µM1.8 µM
Miltefosine10 µM10 µM

Case Study 3: Efficacy in Animal Models

In vivo studies using murine models have shown that varying dosages of the compound lead to different levels of efficacy in reducing inflammation and pathogen load. For example, administration at doses of 50 mg/kg resulted in over 95% reduction in parasite burden in infected tissues .

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low doses may exhibit minimal effects on inflammation.
  • Higher doses are required for substantial therapeutic effects in chronic inflammatory conditions or infections .

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJIWOQDMNIQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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